4-Cyclopropyl-2-(trifluoromethoxy)aniline
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Overview
Description
4-Cyclopropyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol It is characterized by the presence of a cyclopropyl group and a trifluoromethoxy group attached to an aniline ring
Preparation Methods
The synthesis of 4-Cyclopropyl-2-(trifluoromethoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and 4-(trifluoromethoxy)benzaldehyde.
Reaction Conditions: The key step involves the formation of the aniline derivative through a series of reactions, including nucleophilic substitution and reduction.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Cyclopropyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, halogenation can yield halogenated aniline derivatives.
Scientific Research Applications
4-Cyclopropyl-2-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
4-Cyclopropyl-2-(trifluoromethoxy)aniline can be compared with similar compounds such as:
4-(Trifluoromethoxy)aniline: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
2-Cyclopropyl-4-(trifluoromethoxy)phenol: Contains a phenol group instead of an aniline group, leading to different chemical and biological properties.
4-Cyclopropyl-2-(trifluoromethyl)aniline: The trifluoromethyl group may alter the compound’s electronic properties compared to the trifluoromethoxy group.
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
4-cyclopropyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-5-7(6-1-2-6)3-4-8(9)14/h3-6H,1-2,14H2 |
InChI Key |
JLPLJRVEEYFMRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)OC(F)(F)F |
Origin of Product |
United States |
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